molecular formula C6H9NOS2 B7828677 Sulforaphene CAS No. 2404-46-8

Sulforaphene

Cat. No. B7828677
CAS RN: 2404-46-8
M. Wt: 175.3 g/mol
InChI Key: QKGJFQMGPDVOQE-HWKANZROSA-N
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Description

raphanin is a natural product found in Thulinella chrysantha, Matthiola incana, and Raphanus sativus with data available.

Scientific Research Applications

Formation, Stability, and Biological Activities

Sulforaphene (SRP), mainly produced from Cruciferae plants, is a compound with notable biological activities. SRP's formation, content, and stability are crucial, with studies indicating it is unstable in certain solutions. Strategies to inhibit SRP degradation and increase hydrolysis yield are under exploration. Research highlights SRP's potential as a therapeutic agent due to its herbicidal, antimicrobial, antimutagenic, and notably, anticancer activities. However, advancements in purification methods and understanding its precise mechanism of action are critical for medicinal applications (Zhang et al., 2021).

Chemopreventive Activity and Molecular Mechanisms

Sulforaphane (SFN) has garnered attention for its potential chemopreventive properties against various forms of cancer. Its multifaceted actions range from protecting cells from DNA damage to influencing the cell cycle through pro-apoptotic, anti-angiogenesis, and anti-metastasis activities. At its core, SFN modulates cellular homeostasis by activating the transcription factor Nrf2. Despite limited clinical data, SFN's role as an adjuvant in natural molecule-based cancer therapy is promising (Russo et al., 2018).

Potential in Neurodegenerative Disease Management

SFN's antioxidant, anti-inflammatory, and anti-apoptotic properties have sparked interest in its application for neurodegenerative diseases like Alzheimer’s disease (AD), Parkinson’s disease (PD), and multiple sclerosis (MS). Current research underscores the potential of SFN as a supplement to counteract these diseases, marking it as a compound of interest in the field of neuroprotection (Schepici, Bramanti, & Mazzon, 2020).

Health Benefits and Anticancer Properties

SFN, as part of the isothiocyanate class of phytochemicals, has shown a wide range of biological effects including antioxidant, antimicrobial, anticancer, anti-inflammatory, anti-aging, neuroprotective, and antidiabetic properties. Its role in cancer prevention and treatment, particularly through modulation of carcinogen metabolism, cell cycle arrest, and activation of Nrf2, underlines its potential as a pivotal compound in developing anticancer drugs (Kim & Park, 2016).

properties

IUPAC Name

(E)-4-isothiocyanato-1-methylsulfinylbut-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NOS2/c1-10(8)5-3-2-4-7-6-9/h3,5H,2,4H2,1H3/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKGJFQMGPDVOQE-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C=CCCN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)/C=C/CCN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sulforaphene

CAS RN

592-95-0, 2404-46-8
Record name Sulforaphen
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592950
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E)-4-isothiocyanato-1-methylsulfinylbut-1-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (R)-(E)-Sulforaphene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031573
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,250
Citations
M Yang, H Wang, M Zhou, W Liu, P Kuang, H Liang… - Oncotarget, 2016 - ncbi.nlm.nih.gov
Lung cancer is one of the leading causes of cancer death worldwide. Isothiocyanates from cruciferous vegetables been shown to possess anticarcinogenic activities in lung malignances…
Number of citations: 39 www.ncbi.nlm.nih.gov
J Zhang, X Li, P Ge, B Zhang, L Wen… - … & Purification Reviews, 2022 - Taylor & Francis
Sulforaphene (SRP) is the main isothiocyanate produced by myrosinase hydrolysis of glucoraphanin from Cruciferae plants. This review discusses the latest results on the formation, …
Number of citations: 6 www.tandfonline.com
SB Kntayya, MD Ibrahim, N Mohd Ain, R Iori… - Nutrients, 2018 - mdpi.com
… sulforaphene in HepG2 cells and evaluate its potential to enhance apoptosis. The cytotoxicity of sulforaphene … and HT-29, where sulforaphene displayed highest toxicity in HepG2 cells …
Number of citations: 67 www.mdpi.com
G Tian, Y Li, L Cheng, Q Yuan, P Tang, P Kuang, J Hu - Food Chemistry, 2016 - Elsevier
… The degradation pathway of sulforaphene was presented. Furthermore, we found that the degradation rate of sulforaphene was closely related to the water content of sulforaphene …
Number of citations: 23 www.sciencedirect.com
S Byun, SH Shin, J Park, S Lim, E Lee… - Molecular Nutrition & …, 2016 - Wiley Online Library
… of sulforaphene have not been investigated in detail. Here we show that sulforaphene induces … Sulforaphene also significantly inhibits tumor growth in vivo, highlighting its potential as a …
Number of citations: 46 onlinelibrary.wiley.com
P Kuang, D Song, Q Yuan, R Yi, X Lv, H Liang - Food Chemistry, 2013 - Elsevier
… g of sulforaphene, produced 117.5 g of sulforaphene-rich extract of 65.8% sulforaphene after … 5.9 g of 96.5% sulforaphene was obtained from 9.5 g of the sulforaphene-rich extract after …
Number of citations: 68 www.sciencedirect.com
A Pawlik, M Wała, A Hać, A Felczykowska… - Phytomedicine, 2017 - Elsevier
Background Isothiocyanates derived from the Brassicaceae plants possess chemopreventive and anticancer activities. One of them is sulforaphene (SF), which is abundant in …
Number of citations: 50 www.sciencedirect.com
G Tian, P Tang, R Xie, L Cheng, Q Yuan, J Hu - Food Chemistry, 2016 - Elsevier
… and the applications of sulforaphene. In this study, the stability of sulforaphene stored at 26 C … Sulforaphene was found to be stable in aprotic solvents and unstable in the protic solvents. …
Number of citations: 14 www.sciencedirect.com
W Yang, Y Liu, QQ Xu, YF Xian, ZX Lin - Oxidative Medicine and …, 2020 - hindawi.com
Alzheimer’s disease (AD) is the most common form of dementia characterized by progressive loss of cognitive functions due to neuronal death mainly in the hippocampal and cortical …
Number of citations: 90 www.hindawi.com
C Bao, MC Kim, J Chen, J Song, HW Ko… - Journal of agricultural …, 2016 - ACS Publications
… effects of sulforaphene on invasiveness of breast cancer. Here, sulforaphene significantly … modulator, was significantly suppressed by sulforaphene. In particular, ciliary localization of …
Number of citations: 28 pubs.acs.org

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